molecular formula C12H17NOS B4067668 3-(phenylthio)-N-propylpropanamide

3-(phenylthio)-N-propylpropanamide

Cat. No.: B4067668
M. Wt: 223.34 g/mol
InChI Key: BMFOJQVAKPCEAE-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-propylpropanamide is a propanamide derivative featuring a phenylthio (S-C₆H₅) group at the third carbon of the propanamide backbone and an N-propyl substituent. Propanamide derivatives are often explored for pharmaceutical and materials science applications due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

3-phenylsulfanyl-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-9-13-12(14)8-10-15-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFOJQVAKPCEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-propylpropanamide typically involves the reaction of a propylamine derivative with a phenylthio compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a phenylthio halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-N-propylpropanamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylthio)-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-N-propylpropanamide involves its interaction with specific molecular targets, leading to various biological effects. The phenylthio group can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of 3-(phenylthio)-N-propylpropanamide and related propanamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Properties/Applications Source
This compound* C₁₂H₁₇NOS 3-(phenylthio), N-propyl 235.34 (calc.) N/A Hypothetical; inferred from analogs -
N-5-hexenyl-N-(phenylmethyl)-3-(phenylthio)propanamide C₂₂H₂₇NOS N-5-hexenyl, N-phenylmethyl, 3-(phenylthio) 353.52 140636-05-1 High lipophilicity (PSA = 20.31)
3-(Diethylamino)-2-methyl-N-phenyl-2-(phenylthio)propanamide Not provided 3-(diethylamino), 2-methyl, 2-(phenylthio), N-phenyl - 66349-57-3 Potential bioactive scaffold
3-Chloro-N-(3-hydroxyphenyl)propanamide C₉H₉ClNO₂ 3-chloro, N-(3-hydroxyphenyl) 202.63 (calc.) 50297-40-0 Electrophilic reactivity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 2-[(3-fluorophenyl)amino], N-phenyl 258.29 N/A Enhanced binding affinity
3-Phenyl-N-{5-[(3-phenylpropanoyl)amino]-1-naphthyl}propanamide C₂₈H₂₆N₂O₂ 3-phenyl, naphthyl-propanoyl hybrid 422.52 349639-99-2 Polyamide/polyimide precursor

*Hypothetical data based on naming conventions.

Key Differences and Implications

  • Substituent Effects: N-5-Hexenyl/N-Phenylmethyl (): These bulky substituents increase lipophilicity, making the compound suitable for hydrophobic environments. The polar surface area (PSA = 20.31) suggests moderate solubility . The 3-hydroxyphenyl group introduces hydrogen-bonding sites, useful in drug design . Fluorine Substituent (): Fluorine’s electron-withdrawing effect may improve metabolic stability and binding affinity in bioactive molecules .
  • Synthetic Routes :

    • Zinc/HCl Reduction (): Used for nitro-group reduction in acetamide synthesis, a method applicable to propanamides with aromatic nitro substituents .
    • Multi-Step Condensation (): Complex routes involving pyridinyl and dichlorophenyl groups highlight the versatility of propanamide synthesis .
  • Materials Science (): Naphthyl-propanoyl hybrids may serve as monomers for polyimides or high-performance polymers .

Research Findings and Insights

  • Sulfur’s Role : The phenylthio group in ’s compound contributes to a PSA of 20.31, balancing solubility and membrane permeability—a critical factor in drug design .
  • Bioactivity Potential: ’s emphasis on sulfur/sulfone derivatives for inflammation suggests that this compound could be explored for similar applications .
  • Synthetic Challenges : Bulky substituents (e.g., N-phenylmethyl in ) may require tailored purification techniques to achieve high yields .

Biological Activity

Overview of the Compound

3-(Phenylthio)-N-propylpropanamide is an organic compound characterized by a phenylthio group attached to a propylpropanamide backbone. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's synthesis typically involves the reaction of a propylamine derivative with a phenylthio compound, often utilizing sodium hydride and aprotic solvents like dimethylformamide (DMF) under controlled conditions.

The biological activity of this compound is linked to its interaction with specific molecular targets, including enzymes and receptors. The phenylthio group can modulate enzyme activities and influence various cellular pathways, which may lead to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential applications in cancer therapy and antimicrobial treatments .

Anticancer Properties

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. Notably, compounds structurally related to this amide have shown significant cytotoxic effects, with GI50 values as low as 5 pM in melanoma cell lines, indicating strong antitumor activity. In contrast, selectivity was observed over non-melanoma cell types, suggesting a potential therapeutic window for targeted cancer treatments .

Cell Line GI50 (pM) Selectivity
Melanoma5High selectivity over non-melanoma
SKOV-3 (Ovarian)>40Low selectivity

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary results indicate that the compound exhibits activity against various bacterial strains, although detailed quantitative data is still needed to establish efficacy and mechanism.

Case Studies

  • Cytotoxicity Study : A study conducted at the University of Glasgow investigated various derivatives of propanamide compounds, including this compound. The results indicated that modifications in the molecular structure significantly influenced cytotoxicity levels across different cancer cell lines. Compounds with bulky groups at the acyl position showed enhanced cytotoxicity compared to simpler derivatives .
  • Mechanistic Insights : Research has also focused on understanding how this compound interacts with DNA. Similar compounds have demonstrated the ability to alkylate DNA bases, leading to genetic mutations and cross-linking that can inhibit DNA replication—a mechanism that underpins their anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
3-(Phenylthio)propanamideLacks N-propyl groupDifferent reactivity
N-PropylpropanamideLacks phenylthio groupReduced biological activity
PhenylthioacetamideShorter carbon chainAffects solubility and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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